4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole is a complex organic compound with significant relevance in medicinal chemistry and pharmaceutical applications. This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of bromine and fluorine atoms enhances its reactivity and potential for interactions with biological targets.
4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole falls under the category of halogenated pyrazoles. It is classified based on its functional groups, which include halogens (bromine and fluorine) and a trimethylsilyl ether moiety. This classification indicates its potential utility in organic synthesis and medicinal chemistry.
The synthesis of 4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole typically involves several steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of intermediates and the final compound .
The molecular structure of 4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole can be represented as follows:
The InChI key for this compound is DIEAIDCZEZGMJP-UHFFFAOYSA-N
, which provides a unique identifier for database searches .
4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the halogens, which enhance its electrophilicity. This characteristic makes it a valuable intermediate in organic synthesis .
The mechanism of action for compounds like 4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole often involves interaction with specific biological targets, such as enzymes or receptors:
Research indicates that similar compounds exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications .
Relevant data from suppliers indicate that this compound has a purity level exceeding 98%, ensuring its suitability for research applications .
4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole finds applications in:
This compound exemplifies the importance of halogenated pyrazoles in drug discovery and development due to their versatile reactivity and biological significance .
The synthesis of 4-bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole (CAS 2376193-29-0) relies on meticulously designed multistep routes to install the bromo-fluoro pattern and SEM group sequentially. A common approach begins with N-SEM protection of 3,4-dihalogenated pyrazole precursors, where the SEM group is introduced early to shield the pyrazole nitrogen from undesired side reactions during subsequent functionalization. For example, Methyl 4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate (CAS not specified) is synthesized via a three-step sequence: (1) esterification of the pyrazole carboxylic acid, (2) SEM protection under basic conditions (e.g., NaH/DMF), and (3) regioselective bromination at the C4 position [3]. Alternative routes start with fluorinated pyrazole cores, where electrophilic bromination is optimized using N-bromosuccinimide (NBS) in tetrahydrofuran at –78°C to achieve >85% regioselectivity [3] [7].
Table 1: Key Synthetic Routes for SEM-Protected Pyrazole Intermediates
Starting Material | Protection Step | Halogenation Step | Overall Yield | Reference |
---|---|---|---|---|
Methyl 4-bromopyrazole-3-carboxylate | SEM-Cl, NaH, THF, 0°C | Electrophilic fluorination (Selectfluor®) | 72% | [3] |
3-Fluoro-1H-pyrazole | SEM-Cl, i-Pr₂NEt, CH₂Cl₂, rt | NBS, THF, –78°C | 68% | [7] |
4-Bromo-1H-pyrazole-3-carbonitrile | SEM-Cl, K₂CO₃, DMF, 60°C | DAST fluorination | 61% |
Critical challenges include suppressing O-alkylation during SEM protection and minimizing dehalogenation during harsh reactions. These are mitigated by using bulky bases (e.g., tert-butoxide) and low-temperature halogenation [3] [7].
The SEM group (–CH₂OCH₂CH₂Si(CH₃)₃) serves as a robust yet selectively removable protective shield for pyrazole nitrogen, addressing two primary vulnerabilities: (1) nitrogen protonation under acidic conditions and (2) coordination with organometallic reagents during cross-coupling. Its silicon-based design confers exceptional stability against nucleophiles and strong bases (e.g., n-BuLi), which is critical for Suzuki-Miyaura couplings where unprotected pyrazoles would decompose [2] [3]. Unlike traditional benzyl groups, SEM can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA)/dichloromethane) without disturbing sensitive functionalities like esters or cyano groups. This selectivity is leveraged in the synthesis of kinase inhibitors, where SEM-protected pyrazoles undergo directed ortho-metalation for C–H functionalization, achieving >90% regiocontrol [3] [4].
Additionally, the SEM group enhances solubility in organic solvents (log P ≈ 2.5), facilitating purification via silica gel chromatography. Its steric bulk also suppresses dimerization in electron-deficient pyrazoles, as confirmed by NMR studies showing no degradation after 48 hours at 60°C [3]. In tubulin inhibitor syntheses, SEM protection improved metabolic stability 4-fold by blocking demethylation pathways in liver microsomes – a key strategy for optimizing anticancer leads like compound 60c [2].
The orthogonal reactivity of bromo and fluoro substituents enables sequential cross-coupling and derivatization. The C–Br bond undergoes selective Pd-catalyzed coupling (e.g., Suzuki, Sonogashira) without competing C–F activation, while the C–F group acts as a hydrogen-bond acceptor to direct regioselective metalation. This synergy is exploited in PROTAC synthesis, where SEM-protected 4-bromo-3-fluoropyrazole is coupled with boronic acids to yield biaryl derivatives with >95% conversion [4] [7].
Table 2: Impact of Halogen Position on Coupling Efficiency
Halogen Pattern | Reaction | Conditions | Yield | Byproduct Formation |
---|---|---|---|---|
4-Bromo-3-fluoro | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 92% | <2% |
3-Bromo-4-fluoro | Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | 78% | 15% dehalogenation |
4,5-Dibromo-3-fluoro | Buchwald-Hartwig amination | Pd₂(dba)₃, XPhos, NaO* t*-Bu, toluene | 65% | 20% protodebromination |
The electron-withdrawing fluoro group enhances oxidative addition at C–Br by polarizing the carbon-halogen bond, accelerating coupling rates 3-fold compared to non-fluorinated analogs. However, steric constraints from the 3-fluoro substituent can hinder access to C4 in bulky nucleophiles, necessitating ligand-accelerated catalysis (e.g., SPhos) [4] [7]. Fluorine’s inductive effect also stabilizes adjacent carbanions, enabling directed ortho-lithiation for formylation or carboxylation [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: